molecular formula C11H7ClN2O3 B1296033 2-(4-Chlorophenoxy)-5-nitropyridine CAS No. 28232-30-6

2-(4-Chlorophenoxy)-5-nitropyridine

Cat. No.: B1296033
CAS No.: 28232-30-6
M. Wt: 250.64 g/mol
InChI Key: ZQVHTTABFLHMPA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a chlorophenoxy group attached to the pyridine ring at the 2-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Chlorophenoxy Substitution: The nitrated pyridine is then subjected to a nucleophilic aromatic substitution reaction with 4-chlorophenol in the presence of a base such as potassium carbonate. This step introduces the chlorophenoxy group at the 2-position of the pyridine ring.

The reaction conditions for these steps generally involve controlled temperatures and the use of appropriate solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and improve safety. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-5-nitropyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-(4-Aminophenoxy)-5-nitropyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

2-(4-Chlorophenoxy)-5-nitropyridine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced electronic characteristics.

    Biological Studies: It can be used as a probe to study biological processes involving nitroaromatic compounds.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the chlorophenoxy group can enhance binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-3-nitropyridine
  • 2-(4-Chlorophenoxy)-4-nitropyridine
  • 2-(4-Chlorophenoxy)-6-nitropyridine

Uniqueness

2-(4-Chlorophenoxy)-5-nitropyridine is unique due to the specific positioning of the nitro and chlorophenoxy groups, which can influence its reactivity and interactions with biological targets. Compared to its analogs, the 5-nitro substitution may confer distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-chlorophenoxy)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVHTTABFLHMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298748
Record name 2-(4-Chlorophenoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28232-30-6
Record name 28232-30-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Chlorophenoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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